4-((Phenylsulphonyl)oxy)phthalic acid
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Overview
Description
4-((Phenylsulphonyl)oxy)phthalic acid is a chemical compound with the molecular formula C14H10O7SThis compound is characterized by the presence of a phthalic acid core with a phenylsulphonyl group attached to one of the carboxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylsulphonyl)oxy)phthalic acid typically involves the reaction of phthalic anhydride with phenylsulfonic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride to facilitate the formation of the sulphonyl ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-((Phenylsulphonyl)oxy)phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or sulfide.
Substitution: The phenylsulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted phthalic acid derivatives.
Scientific Research Applications
4-((Phenylsulphonyl)oxy)phthalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((Phenylsulphonyl)oxy)phthalic acid involves its interaction with specific molecular targets. The phenylsulphonyl group can interact with various enzymes and proteins, affecting their function. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: The parent compound, lacking the phenylsulphonyl group.
Sulphobenzoic Acid: Contains a sulphonyl group attached to a benzoic acid core.
Phenylsulphonic Acid: Contains a phenylsulphonyl group but lacks the phthalic acid core.
Uniqueness
4-((Phenylsulphonyl)oxy)phthalic acid is unique due to the combination of the phthalic acid core and the phenylsulphonyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
51419-12-6 |
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Molecular Formula |
C14H10O7S |
Molecular Weight |
322.29 g/mol |
IUPAC Name |
4-(benzenesulfonyloxy)phthalic acid |
InChI |
InChI=1S/C14H10O7S/c15-13(16)11-7-6-9(8-12(11)14(17)18)21-22(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
HOWKEJQAUVTCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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